Oral Bioavailability Advantage: Gem-Difluorinated vs. Parent Pyrrolidine Inhibitor
Introduction of a gem-difluorinated moiety into a pyrrolidine-based nNOS inhibitor resulted in a dramatic improvement in oral bioavailability compared to its non-fluorinated parent molecule [1]. The difluorinated compound achieved 22% oral bioavailability in rats, while the parent compound showed essentially no oral bioavailability [1]. This effect is attributed to the CF2 moiety reducing basicity, thereby creating a monocationic species at physiological pH that enhances membrane permeability [1].
| Evidence Dimension | Rat Oral Bioavailability |
|---|---|
| Target Compound Data | 22% oral bioavailability |
| Comparator Or Baseline | Parent non-fluorinated inhibitor: Essentially no oral bioavailability |
| Quantified Difference | >22% absolute increase in oral bioavailability |
| Conditions | Rat model, oral administration, in vivo |
Why This Matters
For drug discovery programs, achieving oral bioavailability is a critical milestone; this data demonstrates that 2,2-difluoropyrrolidine can be a decisive scaffold for converting a non-oral lead into a developable oral candidate.
- [1] Del Valle, J. R., et al. (2010). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. *Journal of the American Chemical Society*, 132(40), 14229–14238. DOI: 10.1021/ja106175q View Source
